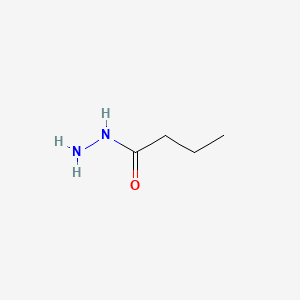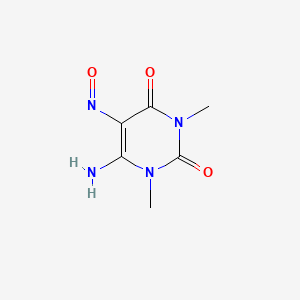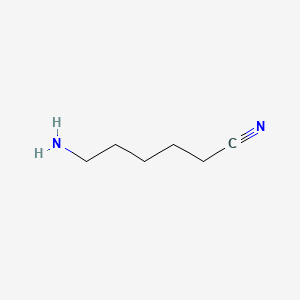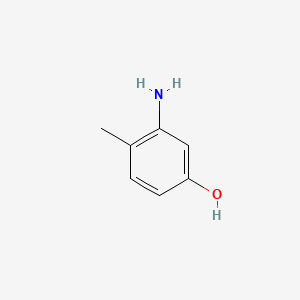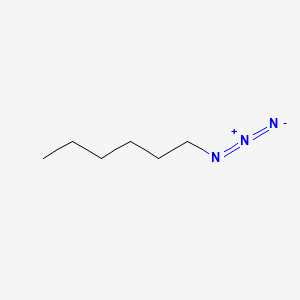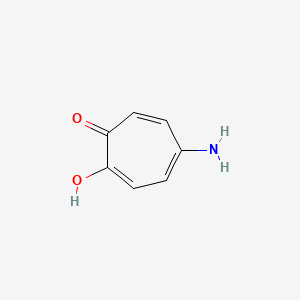
4-(Ethylaminomethyl)pyridine
Vue d'ensemble
Description
4-(Ethylaminomethyl)pyridine, also known as N-(Pyridin-4-ylmethyl)ethanamine or N-Ethyl-4-pyridinemethanamine, is a secondary amine . It has an empirical formula of C8H12N2 and a molecular weight of 136.19 .
Synthesis Analysis
4-(Ethylaminomethyl)pyridine is suitable for use in the synthesis of sodium dithiocarbamate ligands . It may be used in the synthesis of 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives . A study has reported the synthesis of diorganotin dithiocarbamates from 4-(Ethylaminomethyl)pyridine using a one-pot synthetic procedure .Molecular Structure Analysis
The molecular structure of 4-(Ethylaminomethyl)pyridine was determined by X-ray diffraction in a study . The compound crystallizes in the triclinic system with specific parameters .Chemical Reactions Analysis
4-(Ethylaminomethyl)pyridine is used in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .Physical And Chemical Properties Analysis
4-(Ethylaminomethyl)pyridine is a liquid with a refractive index of n20/D 1.516 (lit.) and a density of 0.979 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Sodium Dithiocarbamate Ligands
4-(Ethylaminomethyl)pyridine is utilized in the synthesis of sodium dithiocarbamate ligands . These ligands are significant due to their chelating ability with various metals, which is crucial in the development of metal-based drugs and in environmental remediation processes where heavy metal capture is required.
Creation of Diorganotin Derivatives
This compound is instrumental in synthesizing 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives . Diorganotin compounds have garnered attention for their antitumor, antiviral, and antibacterial properties, making them valuable in pharmaceutical research and development.
Development of Tellurium (VI) Complexes
Research has shown that 4-(Ethylaminomethyl)pyridine can be used to synthesize novel compounds like (C8H14N2)2TeCl6.Cl2, which are analyzed for their structural, vibrational, and optical properties . These complexes could have potential applications in materials science, particularly in the creation of new types of semiconductors or optical materials.
Proteomics Research
In biotechnology, specifically proteomics research, 4-(Ethylaminomethyl)pyridine is used due to its properties as a secondary amine . Proteomics involves the large-scale study of proteins, which are vital to understanding cellular processes. The compound’s reactivity with certain biomolecules can make it a useful reagent in this field.
Analytical Methods
While specific methods for 4-(Ethylaminomethyl)pyridine in analytical chemistry are not detailed, the compound’s structure suggests it could be a candidate for immunoassay methods of analysis . These methods are promising for the determination of various organic substances, including pyridine and its metabolites.
Environmental Applications
The compound’s use in the synthesis of sodium dithiocarbamate ligands also extends to environmental applications . Dithiocarbamates are known for their use in the removal of pollutants from wastewater, thus playing a role in water treatment processes.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a secondary amine .
Mode of Action
It is known to be used in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .
Biochemical Pathways
Its role in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives suggests it may be involved in the biochemical pathways related to these compounds .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0979 g/mL at 25 °C .
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMQLFFVBPAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187049 | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylaminomethyl)pyridine | |
CAS RN |
33403-97-3 | |
| Record name | N-Ethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33403-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33403-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylpyridine-4-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((ETHYLAMINO)METHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE32X3W6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(ethylaminomethyl)pyridine act as a ligand in the formation of metal complexes?
A1: 4-(Ethylaminomethyl)pyridine can act as a bidentate ligand through its nitrogen atoms. The pyridine nitrogen and the amine nitrogen can both donate electron pairs to a metal center, forming a stable five-membered chelate ring. This coordination mode has been observed in its reaction with diorganotin dichlorides, leading to the formation of mononuclear complexes. []
Q2: What is the significance of the anisobidentate coordination mode observed in the diorganotin dithiocarbamate complexes derived from 4-(ethylaminomethyl)pyridine?
A2: The anisobidentate coordination of the dithiocarbamate moiety, formed from 4-(ethylaminomethyl)pyridine, carbon disulfide, and KOH, to the tin atom is confirmed by the varying Sn-S bond distances revealed through X-ray diffraction analysis. [] This difference in bond lengths suggests that the electron density is not equally shared between the two sulfur atoms of the dithiocarbamate group and the tin center, influencing the complex's stability and reactivity.
Q3: What are the potential applications of ruthenium complexes containing 4-(ethylaminomethyl)pyridine?
A3: Ruthenium complexes incorporating 4-(ethylaminomethyl)pyridine as a ligand have shown promising results as potential antimicrobial agents. [] Additionally, these complexes have demonstrated interaction with calf thymus DNA (CT-DNA), evidenced by changes in UV-Visible and fluorescence spectra. [] This DNA binding ability suggests potential applications in chemotherapy, although further research is necessary to understand the mechanism and selectivity of these interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




